molecular formula C11H11ClN2O2 B1611297 4-Chloro-l-tryptophan CAS No. 52448-14-3

4-Chloro-l-tryptophan

Cat. No. B1611297
CAS RN: 52448-14-3
M. Wt: 238.67 g/mol
InChI Key: NRTHKYABOMUPSC-QMMMGPOBSA-N
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Description

4-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is found in common pea and is isolated from the seed protein of Pisum sativum (pea) . It is also obtained from the seeds of Vicia fab . It is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT) and deplete the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (Tph) .


Synthesis Analysis

The synthesis of L-tryptophan and its derivatives, including 4-Chloro-L-tryptophan, is often achieved through microbial fermentation . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals . The synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .


Molecular Structure Analysis

The molecular structure of L-tryptophan, the parent compound of 4-Chloro-L-tryptophan, has been analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and ultraviolet-visible spectroscopy . The DFT – B.3.L.Y.P/6-311++G (d,p) methodology was used to enhance an essential amino acid in the electronic ground state .


Chemical Reactions Analysis

Tryptophan undergoes a number of important side reactions during its catabolism on the pathway to acetoacetate . The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring .

Scientific Research Applications

Metabolic Engineering for L-Tryptophan Production

4-Chloro-l-tryptophan can be used in metabolic engineering of Escherichia coli for L-tryptophan production . This is an important raw material for pharmaceutical, food, and feed industry, and highly efficient production of L-tryptophan by Escherichia coli has attracted considerable attention . The biosynthetic pathway of L-tryptophan and the main regulatory mechanisms in E. coli have been summarized, and the latest metabolic engineering strategies achieved in E. coli to reconstruct the L-tryptophan biosynthetic pathway have been discussed .

Electrochemiluminescence (ECL) Detection

4-Chloro-l-tryptophan can be used in the development of a new electrochemiluminescence (ECL) method for L-tryptophan detection . This involves the in situ production of hydrogen peroxide at the surface of boron-doped diamond (BDD) electrodes . The ECL response efficiency is directly related to H2O2 production at the electrode surface .

Environmental Remediation

4-Chloro-l-tryptophan can be used in environmental remediation, specifically in the removal of lead contamination . A partial least squares path model (PLS-PM) was carried out to check the direct or indirect effects of bacterial strain (BS), L-tryptophan (L-TRP), and lead contamination on yield and growth parameters .

Serotonin Production

4-Chloro-l-tryptophan can be used in the production of serotonin . TDC from rice was overexpressed in transgenic rice, recombinant E. coli (pET28b TDC), and recombinant yeast (pYES-TDC), and serotonin accumulation was detected .

Future Directions

Tryptophan metabolism has been widely investigated because it significantly participates in the malignant traits of multiple cancers . The functions and prognostic values of tryptophan metabolism-related genes (TMR) in ccRCC remain virtually obscure . Therefore, future research could focus on these areas to provide more insights into the role of 4-Chloro-L-tryptophan in various biological processes.

properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTHKYABOMUPSC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555059
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-l-tryptophan

CAS RN

52448-14-3
Record name 4-Chloro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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